(-)-Stiripentol
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(E,3S)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-IYNGYCSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](/C=C/C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144017-66-3 | |
| Record name | Stiripentol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STIRIPENTOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XF286F3TA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Stereochemical Considerations of Stiripentol
Established Synthetic Methodologies for Stiripentol (B1682491)
The synthesis of Stiripentol, chemically known as 4,4-dimethyl-1-[3,4-(methylenedioxy)phenyl]-1-penten-3-ol, has been approached through various established chemical strategies. nih.govnih.gov These methods range from traditional multi-step sequences to more streamlined one-pot processes, often focusing on the efficient construction of the core structure and the crucial reduction of a ketone intermediate.
Multi-Step Approaches in Chemical Synthesis
A foundational and widely cited method for synthesizing racemic Stiripentol involves a two-step process. mdpi.com This approach begins with a Claisen-Schmidt condensation reaction between piperonal (B3395001) and pinacolone (B1678379). nih.govmdpi.com This base-catalyzed reaction, typically using potassium hydroxide (B78521) (KOH) in a methanol-water solvent system, yields the α,β-unsaturated ketone, 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one. mdpi.com
The second step involves the selective reduction of this ketone intermediate. mdpi.com While various reducing agents can be employed, the choice is critical for achieving the desired allylic alcohol without reducing the carbon-carbon double bond. nih.govwikipedia.org This multi-step approach, though effective, is often associated with longer reaction times and the need to isolate intermediates, which has prompted the development of more efficient alternatives. orientjchem.orgorientjchem.org
Development of One-Pot Synthesis Techniques
To improve commercial viability and environmental friendliness, researchers have developed facile one-pot processes for Stiripentol synthesis. orientjchem.orgorientjchem.org A notable one-pot method starts with 3,4-dihydroxy benzaldehyde, which is first treated with methylene (B1212753) diiodide and potassium hydroxide to form piperonal in situ. orientjchem.orgresearchgate.net
Following the formation of piperonal, the synthesis proceeds with a Knoevenagel condensation with 3,3-dimethyl-2-butanone (pinacolone). orientjchem.org This step is often facilitated by a phase transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) along with a base like potassium carbonate. orientjchem.orgorientjchem.org The resulting α,β-unsaturated ketone is then reduced in situ using a regioselective method, such as the Luche reduction, to yield Stiripentol with high purity (>99% by HPLC). orientjchem.orgresearchgate.net This streamlined approach avoids the isolation of intermediates, making the process less time-consuming and more efficient compared to traditional multi-step syntheses. orientjchem.orgorientjchem.org
Regioselective Reduction Strategies (e.g., Luche Reduction)
The reduction of the α,β-unsaturated ketone intermediate is a critical step that dictates the success of the synthesis. A simple reduction with sodium borohydride (B1222165) (NaBH₄) can result in a mixture of products due to competing 1,4-conjugate addition. wikipedia.orgtcichemicals.com To overcome this, the Luche reduction is the preferred method for its high regioselectivity. wikipedia.orgorientjchem.org
The Luche reduction employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. wikipedia.orgtcichemicals.comyoutube.com According to Hard-Soft Acid-Base (HSAB) theory, this combination generates a "hard" nucleophilic hydride species that selectively attacks the "hard" carbonyl carbon (1,2-addition), yielding the desired allylic alcohol. wikipedia.orgtcichemicals.com The competing 1,4-addition, favored by "soft" nucleophiles, is suppressed. wikipedia.org This method has proven highly effective in the synthesis of Stiripentol and its analogues, providing good yields of the target compound with minimal side products. nih.govorientjchem.org
Key Intermediates and Reaction Conditions in Stiripentol Synthesis
The synthesis of Stiripentol involves several key intermediates and specific reaction conditions that are crucial for achieving high yields and purity.
| Reaction Step | Key Intermediates/Reagents | Typical Reaction Conditions | Source |
| Piperonal Formation (in situ) | 3,4-dihydroxy benzaldehyde, Methylene diiodide, Potassium hydroxide (KOH) | Ethanol (EtOH), 70°C, 4 hours | orientjchem.org |
| Condensation (Claisen-Schmidt/Knoevenagel) | Piperonal, Pinacolone (3,3-dimethyl-2-butanone), Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃), Tetrabutylammonium bromide (TBAB) | For one-pot: 100°C, 1 hour. For multi-step: MeOH-H₂O, 75°C. | mdpi.comorientjchem.org |
| α,β-Unsaturated Ketone Intermediate | 4,4-dimethyl-1-(3,4-methylenedioxyphenyl)-1-penten-3-one | This is the product of the condensation step. | nih.govmdpi.com |
| Reduction (Luche) | α,β-Unsaturated Ketone, Sodium borohydride (NaBH₄), Cerium(III) chloride (CeCl₃) | Methanol (MeOH) or Dichloromethane-Methanol (DCM-MeOH), Room Temperature or 0°C. | nih.govmdpi.comorientjchem.org |
Enantiomeric Synthesis and Characterization of Stiripentol
Stiripentol possesses a single stereogenic center at the C-3 position, meaning it exists as a pair of enantiomers: (R)-(+)-Stiripentol and (S)-(-)-Stiripentol. nih.govresearchgate.net The synthesis and characterization of the specific (-)-enantiomer require stereocontrolled strategies.
Chiral Synthesis Strategies for Stiripentol Enantiomers
The generation of enantiomerically pure Stiripentol can be achieved through two primary routes: asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis: Stereoselective synthesis has been developed to produce the individual enantiomers of Stiripentol directly. nih.govresearchgate.net These methods build the chiral center in a controlled manner, often using chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. scripps.edu
Chiral Resolution: A more common approach involves the synthesis of racemic Stiripentol followed by the separation of the enantiomers. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a highly effective method for this separation. nih.govnih.gov For instance, the racemate can be resolved using a Chiralpak® IC or AD-RH column to yield the individual (+)-(R) and (-)-(S) enantiomers with high purity. nih.govfue.edu.eg
Once separated, the absolute configuration of the pure enantiomers is confirmed. This characterization can be achieved by comparing polarimetry data with literature values and through advanced spectroscopic techniques like the modified Mosher's method and electronic circular dichroism (ECD) spectroscopy. nih.govnih.govnih.gov
Comparative Analysis of Enantiomeric Potency (e.g., Brain EC50 Values)
Research has demonstrated a clear enantioselectivity in the anticonvulsant activity of stiripentol. nih.gov In studies using a pentylenetetrazol-induced seizure model in rats, the (+)-enantiomer was found to be significantly more potent than the (-)-enantiomer. nih.govnih.gov Specifically, (+)-Stiripentol was identified as being 2.4 times more potent than its (-)-antipode. nih.govresearchgate.net This difference in potency is quantified by their respective brain EC50 values, which measure the concentration required to elicit half of the maximum anticonvulsant effect. The brain EC50 for (+)-Stiripentol was 15.2 micrograms/ml, whereas the value for (-)-Stiripentol was 36.1 micrograms/ml. nih.govresearchgate.net
Comparative Brain EC50 Values of Stiripentol Enantiomers
| Enantiomer | Brain EC50 (µg/mL) | Relative Potency |
|---|---|---|
| (+)-Stiripentol | 15.2 nih.govresearchgate.net | 2.4x more potent than this compound nih.govresearchgate.net |
| This compound | 36.1 nih.govresearchgate.net | Reference |
Enantiomeric Differences in Elimination Kinetics
The enantiomers of stiripentol not only differ in potency but also in their pharmacokinetic profiles, particularly their elimination kinetics. nih.gov The (+)-enantiomer is eliminated from the body more rapidly than the (-)-enantiomer. nih.govnih.gov This is reflected in a significantly higher plasma clearance for the (+)-enantiomer (1.64 L/h/kg) compared to the (-)-enantiomer (0.557 L/h/kg). nih.gov Consequently, the elimination half-life of (+)-stiripentol is considerably shorter (2.83 hours) than that of this compound (6.50 hours). nih.gov This kinetic disparity can lead to an enrichment of the less potent (-)-enantiomer in the brain after repeated administration of the racemic mixture, a factor that is crucial for understanding the drug's long-term pharmacodynamics. nih.gov
Elimination Kinetics of Stiripentol Enantiomers
| Enantiomer | Plasma Clearance (L/h/kg) | Elimination Half-Life (h) |
|---|---|---|
| (+)-Stiripentol | 1.64 nih.gov | 2.83 nih.gov |
| This compound | 0.557 nih.gov | 6.50 nih.gov |
Green Chemistry Principles and Commercial Viability in Stiripentol Production Research
The synthesis of stiripentol has evolved from traditional multi-step methods to more efficient and environmentally conscious processes, reflecting the principles of green chemistry and the need for commercial viability. Early synthetic routes were often characterized as being multi-step, time-consuming, and not eco-friendly. orientjchem.orgorientjchem.org
A common traditional approach involves the Claisen-Schmidt or Knoevenagel condensation of piperonal with pinacolone (3,3-dimethyl-2-butanone), followed by the reduction of the resulting α,β-unsaturated ketone intermediate. orientjchem.orgmdpi.com The reduction step is typically achieved using reagents like sodium borohydride. mdpi.com
Preclinical Pharmacodynamics and Molecular Mechanisms of Action of Stiripentol
Gamma-Aminobutyric Acid (GABA) System Modulation
The principal mechanism of action of (-)-Stiripentol involves the potentiation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neuronal system in the mammalian brain. nih.govyoutube.com By augmenting GABAergic transmission, this compound effectively dampens neuronal hyperexcitability. nih.gov This is accomplished through a combination of direct receptor modulation and effects on GABA concentration in the synapse. nih.govnih.gov
GABAA Receptor Allosteric Modulation
This compound functions as a positive allosteric modulator of GABAA receptors, which are ligand-gated chloride ion channels responsible for fast inhibitory neurotransmission. nih.govnih.gov It binds to a site on the GABAA receptor that is distinct from the binding sites of other modulators like benzodiazepines and neurosteroids. drugbank.comnih.govnih.gov This interaction increases the receptor's sensitivity to GABA, causing a leftward shift in the GABA concentration-response curve. nih.govnih.gov However, unlike some modulators, this compound does not increase the maximum response to saturating concentrations of GABA. nih.gov This suggests that it enhances the efficiency of existing GABAergic signals rather than generating a maximal inhibitory response. nih.gov
| Condition | GABA EC50 (μM) |
|---|---|
| GABA alone | 45.2 |
| GABA + 100 μM this compound | 6.2 |
The modulatory effect of this compound exhibits a degree of subunit selectivity. While it can potentiate GABAA receptors composed of various subunit combinations, it demonstrates the most potent activity at receptors containing α3 or δ subunits. drugbank.comnih.govnih.gov The interaction with δ-subunit-containing receptors, which are typically located at extrasynaptic sites, suggests that this compound can potentiate both phasic and tonic GABA-mediated inhibition. nih.gov
The selectivity for the α3 subunit is of particular functional significance. nih.govnih.gov Expression of the α3 subunit is developmentally regulated, with the highest levels observed in the immature brain. nih.govnih.gov This characteristic may explain the notable clinical efficacy of this compound in childhood-onset epilepsies, as the higher expression of its target receptor subunit in younger patients could lead to a more pronounced therapeutic effect. nih.govnih.govaesnet.org
This compound enhances GABAA receptor function through a mechanism that shares similarities with barbiturates. drugbank.comleblogdebenari.com The primary effect is an increase in the mean open duration of the GABAA receptor's chloride channel, rather than an increase in the frequency of channel opening. nih.govleblogdebenari.com Patch-clamp studies have confirmed this, showing that this compound slows the decay of miniature inhibitory postsynaptic currents (mIPSCs). nih.govleblogdebenari.com Further evidence for this shared mechanism comes from experiments where saturating barbiturate (B1230296) binding sites with pentobarbital (B6593769) was found to occlude the effects of this compound, indicating that they may interact at the same locus or have overlapping functional effects on the channel. nih.govleblogdebenari.com
GABA Synaptosomal Uptake Inhibition
In addition to its direct effects on GABAA receptors, this compound contributes to increased GABAergic tone by inhibiting the synaptosomal reuptake of GABA. drugbank.comnih.govnih.gov By interacting with GABA transporters (GATs), it reduces the clearance of GABA from the synaptic cleft, thereby prolonging its availability to bind to postsynaptic receptors. nih.gov While the precise GAT subtype has not been fully identified, studies suggest it does not interact with GAT-1, pointing towards an effect on other GABA transporters. nih.govleblogdebenari.com
Ion Channel Regulation
Research has demonstrated that this compound can block voltage-gated sodium channels and T-type calcium channels. nih.govnih.gov The inhibition of T-type calcium channels, in particular, has been identified as a new mechanism of action that may underlie its efficacy against certain seizure types, such as absence seizures. nih.govnih.gov Electrophysiological studies have shown that this compound inhibits T-type calcium channel peak activity, with a noted specificity for the Cav3.3 subtype. nih.govnih.gov
Furthermore, this compound has been identified as an inhibitor of lactate (B86563) dehydrogenase (LDH). drugbank.comaesnet.orgnih.gov Inhibition of this key metabolic enzyme can lead to the hyperpolarization of neurons, making them less excitable. nih.govpsu.edu This effect is thought to be mediated through the subsequent activation of ATP-sensitive potassium channels (KATP channels), thereby indirectly regulating ion flow and reducing neuronal firing rates. aesnet.orgnih.gov
| System/Target | Mechanism | Consequence |
|---|---|---|
| GABAA Receptor | Positive Allosteric Modulation (esp. α3, δ subunits) | Increases receptor sensitivity to GABA. nih.gov |
| Barbiturate-like effect | Increases chloride channel open duration. nih.govleblogdebenari.com | |
| GABA Metabolism & Transport | Inhibition of GABA Transaminase (GABA-T) | Increases synaptic GABA concentration. drugbank.comnih.gov |
| Inhibition of GABA Synaptosomal Uptake | Prolongs GABA presence in the synapse. nih.govnih.gov | |
| Ion Channels & Enzymes | Blockade of T-type Calcium Channels (esp. Cav3.3) | Reduces abnormal thalamocortical activity. nih.govnih.gov |
| Inhibition of Lactate Dehydrogenase (LDH) | Reduces neuronal excitability via KATP channels. aesnet.orgnih.gov |
Voltage-Gated Sodium Channel Modulation
This compound has been demonstrated to interact with voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons. While the precise subtype of VGSC targeted by this compound has not been definitively identified, studies have shown that it has a strong affinity for neurotoxin receptor site 2 on the α-subunit of these channels. nih.gov This interaction is significant as it can block the influx of sodium ions, thereby reducing neuronal excitability. nih.gov
This modulation of sodium channels is considered a component of the neuroprotective properties of this compound. nih.gov In experimental models of glutamate-induced neurotoxicity, this compound significantly blocked the entry of Na+ activated by veratridine, a known activator of sodium channels.
T-Type Calcium Channel Inhibition (Cav3.1, Cav3.2, Cav3.3)
A significant mechanism contributing to the anti-absence seizure effects of this compound is its inhibition of T-type calcium channels. aesnet.orgnih.govsen.es These low-voltage activated channels are strongly implicated in the generation of thalamocortical oscillations that underlie spike-and-wave discharges characteristic of absence seizures. nih.govnih.gov Electrophysiological studies using patch-clamp techniques have quantified the inhibitory effects of this compound on the three subtypes of T-type calcium channels: Cav3.1, Cav3.2, and Cav3.3. aesnet.orgnih.govsen.es
The compound has been shown to block the peak current amplitude of all three T-type calcium channel isoforms in a concentration-dependent manner. Notably, it displays a higher specificity for the Cav3.3 subtype. aesnet.orgnih.govsen.es
| Channel Subtype | IC50 (μM) | Reference |
|---|---|---|
| Cav3.1 | 69.16 | aesnet.org |
| Cav3.2 | 64.35 | aesnet.org |
| Cav3.3 | 36.6 | aesnet.org |
P/Q-Type Calcium Channel Modulation
In addition to its effects on T-type calcium channels, preclinical evidence suggests that this compound also modulates P/Q-type (Cav2.1) voltage-gated calcium channels. aesnet.orgpsu.edu These high-voltage activated channels are primarily located at presynaptic nerve terminals and play a crucial role in controlling neurotransmitter release. mdpi.com In vitro studies using manual patch-clamp techniques have shown that this compound can inhibit the peak current amplitude of P/Q-type calcium channels. aesnet.orgpsu.edu However, detailed quantitative data, such as IC50 values, for this interaction are not yet fully characterized in the available literature.
Metabolic Enzyme Inhibition by this compound
Beyond its direct effects on ion channels, this compound also exerts significant influence on neuronal function through the inhibition of a key metabolic enzyme, lactate dehydrogenase (LDH). drugbank.comdrugbank.com
Lactate Dehydrogenase (LDH) Inhibition
This compound is a known inhibitor of lactate dehydrogenase (LDH), an enzyme that catalyzes the reversible conversion of lactate to pyruvate (B1213749) with the concomitant interconversion of NADH and NAD+. drugbank.comdrugbank.com This metabolic pathway is a crucial component of the astrocyte-neuron lactate shuttle, which supplies energy to neurons. drugbank.comnih.gov
LDH exists as five different isoenzymes (LDH1-5), which are tetramers composed of two different subunits, LDHA (M-type) and LDHB (H-type). This compound has been shown to inhibit both human LDH1 (composed of four LDHB subunits) and LDH5 (composed of four LDHA subunits). drugbank.com
Kinetic analyses have revealed that the inhibition of LDH by this compound is non-competitive. drugbank.com This indicates that this compound does not bind to the active site of the enzyme where lactate and pyruvate bind, but rather to an allosteric site. drugbank.comstjohns.edu Molecular docking studies have been employed to investigate the binding of stiripentol (B1682491) to LDH, providing insights into the potential allosteric binding pocket. nih.govresearchgate.net
| Isoenzyme | Type of Inhibition | Binding Site | Reference |
|---|---|---|---|
| LDH1 (LDHB) | Non-competitive | Allosteric | drugbank.com |
| LDH5 (LDHA) | Non-competitive | Allosteric | drugbank.com |
The inhibition of LDH by this compound has a direct impact on neuronal energy metabolism and excitability. By blocking the conversion of lactate to pyruvate, this compound effectively reduces the availability of a key energy substrate for neurons. psu.edudrugbank.com This alteration in cellular energetics leads to a decrease in intracellular ATP levels.
The reduction in ATP, in turn, influences the activity of ATP-sensitive potassium (KATP) channels. aesnet.orgpsu.edu Lower ATP concentrations lead to the opening of KATP channels, resulting in an efflux of potassium ions from the neuron. psu.edu This efflux causes hyperpolarization of the neuronal membrane, making the neuron less excitable and raising the threshold for firing action potentials. psu.edudrugbank.comresearchgate.net This mechanism of reducing neuronal excitability through metabolic modulation is a distinct feature of this compound's anticonvulsant action. drugbank.com
Cytochrome P450 (CYP) Isoenzyme Inhibition Profile
This compound is a notable inhibitor of several major cytochrome P450 isoenzymes, a characteristic that significantly contributes to its pharmacokinetic profile and drug-drug interaction potential. drugbank.comwikipedia.org This inhibition can lead to increased bioavailability and stronger effects of other co-administered drugs that are metabolized by these enzymes. nih.gov
Broad-Spectrum Inhibition Across Isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
In vitro studies have demonstrated that this compound exhibits a broad-spectrum inhibitory effect on a range of CYP450 isoforms. The key enzymes affected include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. fda.govnih.govfda.gov This extensive inhibition profile underscores its potential to alter the metabolism of numerous other drugs. wikipedia.orgfda.gov For instance, its clinical efficacy in Dravet syndrome is partly attributed to the potent inhibition of CYP enzymes, which reduces the breakdown of co-administered antiepileptic drugs, thereby enhancing their therapeutic effects. drugbank.com While inhibition of CYP2D6 has been observed in vitro, in vivo studies have not shown clinically relevant interactions. nih.govdiacomit.com
Table 1: Summary of Cytochrome P450 Isoforms Inhibited by this compound
| CYP Isoform | Inhibition Status |
|---|---|
| CYP1A2 | Inhibitor fda.govnih.gov |
| CYP2B6 | Inhibitor fda.gov |
| CYP2C8 | Inhibitor fda.govdiacomit.com |
| CYP2C9 | Inhibitor nih.gov |
| CYP2C19 | Potent Inhibitor nih.govnih.gov |
| CYP2D6 | In vitro inhibitor fda.govnih.gov |
In Vitro and In Vivo Mechanistic Correlation Studies
The clinical relevance of this compound's inhibitory effects on CYP enzymes is well-documented through both in vitro and in vivo studies, which often show a strong correlation. nih.gov
A significant example is the interaction with clobazam, a drug frequently used in conjunction with this compound for Dravet syndrome. nih.govresearchgate.net this compound inhibits the metabolism of clobazam and its active metabolite, N-desmethylclobazam, primarily through potent inhibition of CYP3A4 and CYP2C19. nih.govnih.gov In vitro studies using cDNA-expressed enzymes have elucidated the specific kinetics of this inhibition. For the N-demethylation of clobazam to N-desmethylclobazam, this compound acts as a noncompetitive inhibitor of CYP3A4 and a competitive inhibitor of CYP2C19. nih.gov It demonstrates an even more potent competitive inhibition of the hydroxylation of N-desmethylclobazam by CYP2C19. nih.govresearchgate.net These in vitro findings are consistent with in vivo observations where co-administration leads to a roughly two-fold increase in clobazam concentrations and a five-fold increase in N-desmethylclobazam concentrations. fda.govmhmedical.com
Similarly, interactions with carbamazepine, a substrate of CYP3A4, have been studied. nih.gov In vitro experiments with human liver microsomes and in vivo data from epileptic patients both confirm that this compound is a potent inhibitor of the formation of carbamazepine-10,11-epoxide. nih.gov The calculated in vivo inhibition constants for CYP3A4 were found to be within the range of therapeutic plasma concentrations of this compound, confirming the clinical significance of this interaction. nih.govnih.gov
Recent research also points to a time-dependent inhibition of CYP1A2. nih.govdoi.org This is attributed to the methylenedioxyphenyl group in this compound's structure, which can form inhibitory metabolic intermediate complexes (MICs) with the enzyme. nih.gov
Table 2: In Vitro Inhibition Constants (K_i) and IC₅₀ Values of this compound for Clobazam Metabolism
| Metabolic Pathway | Enzyme | Inhibition Type | K_i (μM) | IC₅₀ (μM) |
|---|---|---|---|---|
| Clobazam → N-desmethylclobazam | CYP3A4 | Noncompetitive | 1.59 ± 0.07 | 1.58 |
| Clobazam → N-desmethylclobazam | CYP2C19 | Competitive | 0.516 ± 0.065 | 3.29 |
| N-desmethylclobazam → 4'-hydroxy-N-desmethylclobazam | CYP2C19 | Competitive | 0.139 ± 0.025 | 0.276 |
Data sourced from Giraud et al. (2006). nih.govresearchgate.net
Cytochrome P450 (CYP) Isoenzyme Induction (CYP1A2, CYP2B6, CYP3A4)
In addition to its well-established role as a CYP inhibitor, in vitro data reveal that this compound also acts as an inducer of several CYP isoenzymes at clinically relevant concentrations. fda.govfda.gov Specifically, it has been shown to induce CYP1A2, CYP2B6, and CYP3A4. diacomit.commhmedical.comdiacomit.com This dual activity as both an inhibitor and an inducer for the same enzymes (CYP1A2, CYP2B6, and CYP3A4) creates a complex drug interaction profile. diacomit.com The net effect on the plasma concentrations of substrates for these enzymes—whether they increase or decrease—can be difficult to predict and may require clinical monitoring and dose adjustments. diacomit.com
Pharmacokinetic Research on Stiripentol in Research Models
Absorption Characteristics
Research into the absorption of (-)-Stiripentol has primarily focused on its oral administration, examining the dynamics of uptake and the time required to reach peak plasma concentrations.
Oral Absorption Dynamics and Time to Peak Plasma Concentration (Tmax)
Stiripentol (B1682491) is reported to be well absorbed following oral administration, with a significant portion of an oral dose being excreted in urine, indicating good absorption from the gastrointestinal tract. europa.eueuropa.eu In studies involving healthy male volunteers, the time to reach peak plasma concentration (Tmax) for stiripentol ranged from approximately 1.25 to 2.96 hours under fed conditions. fda.gov Another source indicates a Tmax of about 1.5 hours. europa.eudovepress.com In a study with healthy male volunteers receiving single oral doses, the mean Tmax values were around 2.42 to 2.96 hours across different dose strengths (500 mg, 1000 mg, and 2000 mg). tga.gov.au When characterized using a compartmental model, a two-compartment model with zero-order absorption and a significant lag-time provided a good fit for the data in healthy volunteers. tga.gov.auresearchgate.net The population estimate for the absorption rate constant (Ka) was reported as 2.08 hr-1 in one study. europa.eueuropa.eu
Data Table 1: Time to Peak Plasma Concentration (Tmax) of Stiripentol
| Study Population | Dose (mg) | Tmax (hours) | Conditions | Source |
| Healthy Male Volunteers | - | 1.25 - 2.96 | Fed | fda.gov |
| Healthy Male Volunteers | - | ~1.5 | - | europa.eudovepress.com |
| Healthy Male Volunteers | 500 | 2.42 | Single dose | tga.gov.au |
| Healthy Male Volunteers | 1000 | 2.42 | Single dose | tga.gov.au |
| Healthy Male Volunteers | 2000 | 2.96 | Single dose | tga.gov.au |
Apparent Bioavailability Studies
The absolute bioavailability of stiripentol has not been definitively established in research models due to the lack of an available intravenous formulation for comparative testing. europa.eueuropa.eufda.govtga.gov.au However, the observation that a large majority of an oral dose is excreted in the urine suggests good oral absorption. europa.eueuropa.eu Relative bioavailability studies comparing different oral formulations, such as capsules and powder for oral suspension, have been conducted in healthy male volunteers. These studies indicated that while the area under the concentration-time curve (AUC) was comparable between formulations, the maximum plasma concentration (Cmax) was slightly higher (23%) with the powder for oral suspension compared to capsules, meaning they were not bioequivalent in terms of Cmax. europa.eutga.gov.au
Distribution Profile
The distribution of this compound within the body, including its binding to plasma proteins and its presence in the central nervous system, has been investigated in research models.
Plasma Protein Binding Characteristics
Stiripentol demonstrates extensive binding to circulating plasma proteins, with approximately 99% bound. europa.eueuropa.eufda.govtga.gov.audrugbank.comnih.gov Studies in human samples have shown mean unbound fractions of around 0.8% to 1.04% at varying concentrations. tga.gov.aunih.gov
Data Table 2: Plasma Protein Binding of Stiripentol
| Species | Protein Binding (%) | Unbound Fraction (%) | Source |
| Human | ~99 | 0.8 - 1.04 | europa.eueuropa.eufda.govtga.gov.audrugbank.comnih.gov |
Central Nervous System Distribution and Regional Accumulation (e.g., Cerebellum, Medulla)
Following administration, stiripentol has been shown to enter the brain and accumulate in certain regions. drugbank.comfda.gov Studies in rats using intravenous injection of tritiated-stiripentol indicated radioactivity in various organs, as well as in the cerebellum and medulla, suggesting good peripheral distribution and entry into the CNS. fda.gov Another source also notes accumulation in the cerebellum and medulla. drugbank.com Research in mice comparing oral and intranasal administration showed that intranasal delivery resulted in significantly higher maximum concentrations of stiripentol in the brain compared to oral administration, even at a lower dose. mdpi.com
Apparent Volume of Distribution Studies
The apparent volume of distribution (V/F) for stiripentol has been studied in research models. In children, the apparent volume of distribution increased with body weight. europa.eueuropa.eufda.gov An allometric model relating clearance and volume of distribution to body weight showed that as body weight increased from 10 to 60 kg, the apparent volume of distribution increased from 32.0 to 191.8 L. europa.eueuropa.eu In a population pharmacokinetic study in pediatric patients with Dravet syndrome, the mean population estimate for apparent volume of distribution (Vd/F) was 82 L, with 25% inter-individual variability. nih.gov Another source provides a table showing apparent volume of distribution values in relation to body weight in Dravet syndrome patients, with values ranging from 32.0 ± 3.8 L for a body weight of 10 kg to 191.8 ± 23.0 L for a body weight of 60 kg. medsafe.govt.nz The average volume of distribution has also been reported as 1.03 L/kg, which does not appear to show a dose-dependent relationship. drugbank.com
Data Table 3: Apparent Volume of Distribution (V/F) of Stiripentol in Relation to Body Weight
| Body Weight (kg) | V/F (L) | Source |
| 10 | 32.0 ± 3.8 | medsafe.govt.nz |
| 30 | 95.9 ± 11.5 | medsafe.govt.nz |
| 60 | 191.8 ± 23.0 | medsafe.govt.nz |
| 10 | 32.0 | europa.eueuropa.eu |
| 60 | 191.8 | europa.eueuropa.eu |
| - | 82 (Mean Pop. Estimate) | nih.gov |
| - | 1.03 L/kg (Average) | drugbank.com |
Biotransformation Pathways
Stiripentol undergoes extensive metabolism, with approximately 13 different metabolites identified in urine in studies. drugbank.comeuropa.eufda.govnih.govmhmedical.comnih.gov The biotransformation involves several distinct pathways, leading to a range of metabolic products. nih.govresearchgate.net
Comprehensive Identification of Metabolites
Following administration, a significant number of stiripentol metabolites have been detected. In studies, 13 different metabolites were found in urine. drugbank.comeuropa.eufda.govnih.govmhmedical.comnih.gov The structures of nine of these metabolites were subsequently confirmed through synthesis of reference compounds. nih.gov Collectively, the urinary metabolites have been shown to account for the majority (73%) of an oral dose in studies. drugbank.comeuropa.eunih.govmhmedical.comnih.gov
Primary Metabolic Processes: Oxidative Cleavage of the Methylenedioxy Ring (Demethylenation) and Glucuronidation
The two primary metabolic processes identified for stiripentol are the oxidative cleavage of the methylenedioxy ring, also known as demethylenation, and glucuronidation. drugbank.comeuropa.eufda.govnih.govmhmedical.comnih.govresearchgate.neteuropa.eu The opening of the methylenedioxy ring, resulting in the formation of catechol derivatives, is considered quantitatively the most important metabolic pathway. nih.gov Oxidative metabolism, encompassing processes like demethylenation, accounts for approximately 75% of the total metabolism of stiripentol. fda.gov Glucuronidation also represents a significant metabolic route; for instance, in rhesus monkeys, the fraction of the dose metabolized by glucuronidation was reported as 34.8% ± 9.1%. nih.gov
Secondary Metabolic Transformations: O-Methylation of Catechol Derivatives, Hydroxylation of the t-Butyl Group, Allylic Alcohol Side-Chain Isomerization
In addition to the primary pathways, several secondary metabolic transformations contribute to stiripentol's biotransformation. These include the O-methylation of the catechol derivatives formed after demethylenation, hydroxylation of the tert-butyl group, and the isomerization of the allylic alcohol side-chain to the isomeric 3-pentanone (B124093) structure. drugbank.comnih.govmhmedical.comnih.govresearchgate.net
Research into Glucuronidation Enzymes (UGTs)
While glucuronidation is a major metabolic pathway for stiripentol, the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this process have not been definitively identified. fda.govnih.gov Precise identification of the UGT enzymes involved in stiripentol's glucuronidation has not yet been achieved. drugbank.comeuropa.eunih.goveuropa.eu
Elimination Kinetics
Stiripentol is primarily eliminated through metabolism, with its metabolites predominantly excreted via the kidneys. drugbank.comeuropa.eunih.govmhmedical.com As noted, urinary metabolites collectively account for a substantial portion of an administered oral dose (73%). drugbank.comeuropa.eunih.govmhmedical.comnih.gov A smaller percentage, between 13% and 24%, is recovered in feces as unchanged drug. drugbank.comeuropa.eunih.gov
The elimination kinetics of stiripentol exhibit non-linearity, particularly with increasing doses. The elimination half-life has been observed to range from 4.5 to 13 hours, increasing with higher doses. drugbank.comeuropa.eufda.govmhmedical.comneuropharmac.comdiacomit.comresearchgate.netresearchgate.net This dose-dependent non-linearity is also reflected in plasma clearance, which decreases markedly at higher doses. nih.govmhmedical.comnih.govresearchgate.netresearchgate.netnih.gov For example, in rhesus monkeys, plasma clearance decreased as the dose increased, providing evidence of non-linearity. nih.gov In some research models, the terminal phase of elimination may be influenced more by drug distribution than by the elimination process itself. nih.gov Furthermore, studies in rats have indicated enantioselectivity in the elimination kinetics, with the (+)-enantiomer being eliminated more rapidly than the (-)-enantiomer. researchgate.netfda.gov
Here is a summary of observed elimination half-lives across different doses in some studies:
| Dose (mg) | Elimination Half-life (hours) | Source Type |
| 500 | 4.5 - 4.3 | Human fda.govresearchgate.net |
| 1000 | 10.3 - 10.1 | Human fda.govresearchgate.net |
| 2000 | 11.9 - 13.7 | Human fda.govresearchgate.net |
| 600 mg/day | ~13 | Human mhmedical.com |
| 2400 mg/day | ~8 | Human mhmedical.com |
| 40 mg/kg (IV) | Not specified as half-life, but clearance data shows non-linearity | Rhesus Monkey nih.gov |
| 80 mg/kg (IV) | Not specified as half-life, but clearance data shows non-linearity | Rhesus Monkey nih.gov |
| 120 mg/kg (IV) | Not specified as half-life, but clearance data shows non-linearity | Rhesus Monkey nih.gov |
| (+)-Stiripentol | 2.83 | Rat researchgate.net |
| This compound | 8.39 | Rat researchgate.net |
Note: Data compiled from various sources and research models, which may contribute to variations in reported values.
Similarly, plasma clearance has been shown to vary with dose, illustrating the non-linear pharmacokinetics:
| Dose (mg/day) | Oral Clearance (L/day) | Source Type |
| 600 | 1090 ± 624 | Human researchgate.net |
| 1200 | 506 ± 219 | Human researchgate.net |
| 1800 | 405 ± 151 | Human researchgate.net |
| 600 | ~40 L/kg/day | Human nih.gov |
| 2400 | ~8 L/kg/day | Human nih.gov |
| 40 mg/kg (IV) | 1.10 ± 0.07 L/h/kg | Rhesus Monkey nih.gov |
| 80 mg/kg (IV) | 0.92 ± 0.08 L/h/kg | Rhesus Monkey nih.gov |
| 120 mg/kg (IV) | 0.86 ± 0.15 L/h/kg | Rhesus Monkey nih.gov |
| (+)-Stiripentol | 1.64 L/h/kg | Rat researchgate.net |
| This compound | 0.557 L/h/kg | Rat researchgate.net |
Note: Data compiled from various sources and research models, which may contribute to variations in reported values.
Dose-Dependent Elimination Half-Life Variability
Research indicates that the elimination half-life of stiripentol can be dose-dependent. In a population pharmacokinetic study in children with Dravet syndrome, the elimination half-life increased with increasing body weight, which is related to dose in mg/kg/day regimens. Specifically, the elimination half-life increased from 8.5 hours for a 10 kg individual to 23.5 hours for a 60 kg individual. hres.caeuropa.eu Another source mentions that the elimination half-life ranges from 4.5 to 13 hours, increasing with dose. fda.goveuropa.euresearchgate.netnih.gov This suggests that as the dose increases, the time it takes for the body to eliminate half of the drug also increases, indicating non-linear kinetics in elimination.
Routes of Metabolite Excretion (Renal)
The primary route of excretion for stiripentol metabolites is via the kidney. europa.eueuropa.eudrugbank.commedicines.org.uk Studies have shown that urinary metabolites collectively account for a significant majority of an administered oral dose in research models. In one study, urinary metabolites accounted for 73% of an acute oral dose. europa.eueuropa.eudrugbank.commedicines.org.uk This highlights the importance of renal excretion in clearing the metabolic products of stiripentol from the body.
Contribution of Unchanged Compound Excretion (Fecal)
While metabolites are primarily excreted renally, a portion of the administered stiripentol dose is recovered unchanged in the feces. Research in animal models has shown that 13-24% of an oral dose was recovered in feces as the unchanged substance. europa.eueuropa.eudrugbank.commedicines.org.uk This indicates that not all of the orally administered compound is absorbed or metabolized, with a notable fraction being eliminated directly through the fecal route.
Population Pharmacokinetic Modeling of this compound Characteristics
Population pharmacokinetic modeling has been employed to better understand the pharmacokinetic characteristics of stiripentol, particularly in pediatric populations with conditions like Dravet syndrome. These models help to identify factors influencing drug disposition and predict drug behavior in a population.
Dose-Dependent Non-Linearity in Pharmacokinetics
Population pharmacokinetic models have confirmed the dose-dependent non-linearity previously observed with stiripentol. nih.govresearchgate.netresearchgate.net This non-linearity is evident in the observation that systemic exposure increases more markedly than dose proportionality. europa.eueuropa.eunih.gov Plasma clearance decreases significantly at higher doses, falling from approximately 40 L/kg/day at a dose of 600 mg/day to about 8 L/kg/day at a dose of 2400 mg. europa.eueuropa.eunih.gov This non-linearity is likely due, at least in part, to the inhibition of cytochrome P450 isoenzymes responsible for its metabolism, which can become saturated at higher concentrations. europa.eueuropa.eunih.gov
Saturable First-Pass Effects and Bioavailability Considerations
The non-linear pharmacokinetics of stiripentol, including the dose-dependent increase in half-life and decrease in clearance, may be attributed to a saturable first-pass effect. researchgate.net Although the absolute bioavailability of stiripentol is not precisely known due to the lack of an intravenous formulation for testing, it is considered well absorbed orally as a majority of the dose is excreted in urine as metabolites. europa.eueuropa.eu However, its bioavailability is considered low, potentially due to factors like water insolubility and extensive metabolism, which could involve saturable processes upon increasing the dose. nih.govnih.gov Studies in rhesus monkeys showed oral and intraperitoneal bioavailabilities consistent with first-pass effect predictions, around 0.3 to 0.34. nih.gov
Allometric Scaling of Clearance and Volume of Distribution
Allometric scaling has been applied to pharmacokinetic parameters of stiripentol, relating them to body weight. In a population pharmacokinetic study in children, apparent clearance (CL/F) and apparent volume of distribution (Vd/F) were related to body weight using allometric equations. europa.eunih.govresearchgate.net This approach allows for the prediction of pharmacokinetic parameters across different body sizes. The apparent volume of distribution was found to be body mass-dependent, increasing from 32.0 L to 191.8 L as body weight increased from 10 to 60 kg in children. europa.eutga.gov.au Mean population estimates for CL/F and Vd/F were 4.2 L/h and 82 L, respectively, with inter-individual variability. nih.govresearchgate.net Allometric scaling is a technique used to extrapolate pharmacokinetic parameters from animals to humans or across different age groups within a species, based on the relationship between biological variables and body size. biomolther.orgresearchgate.netmmv.orgmdpi.com
Pharmacokinetic Data Summary in Research Models
| Parameter | Finding | Source(s) |
| Elimination Half-Life | Dose-dependent variability, increasing with dose/body weight (4.5-13 hrs, up to 23.5 hrs in larger children) | europa.eufda.goveuropa.euresearchgate.netnih.gov |
| Metabolite Excretion Route | Primarily renal (73% of oral dose as urinary metabolites) | europa.eueuropa.eudrugbank.commedicines.org.uk |
| Unchanged Compound Excretion | Fecal elimination (13-24% of oral dose unchanged) | europa.eueuropa.eudrugbank.commedicines.org.uk |
| Pharmacokinetic Linearity | Dose-dependent non-linearity observed | europa.eueuropa.eunih.govresearchgate.netresearchgate.netnih.gov |
| Plasma Clearance at High Dose | Decreases significantly (e.g., from ~40 L/kg/day at 600 mg/day to ~8 L/kg/day at 2400 mg) | europa.eueuropa.eunih.gov |
| Apparent Volume of Distribution | Body mass-dependent in children (32.0 L at 10 kg to 191.8 L at 60 kg) | europa.eutga.gov.au |
| Bioavailability (Rhesus Monkey) | ~0.3-0.34 (oral and i.p.), consistent with first-pass effect | nih.gov |
Structure Activity Relationship Sar Investigations of Stiripentol Analogs
Medicinal Chemistry Approaches to Scaffold Modification
Medicinal chemistry efforts to modify the (-)-Stiripentol scaffold have involved targeted alterations to specific functional groups and regions of the molecule. stjohns.edumdpi.com These modifications are designed to probe the structural requirements for activity and to potentially improve the pharmacological profile of the resulting analogs.
Substitutions on the Tertiary Butyl Group
Modifications to the tertiary butyl group of Stiripentol (B1682491) have been explored in SAR studies. One approach has involved replacing the tertiary butyl group with various aromatic substitutions or other bulky groups. stjohns.edu These substitutions are investigated to understand their impact on activities such as cytotoxicity and LDH inhibition. stjohns.edu Some studies have suggested that a hydrophobic pocket area at the putative target site might accommodate the tert-butyl group. researchgate.net
Alterations and Substitutions on Aromatic Moieties
Alterations and substitutions on the aromatic moieties, specifically the 1,3-benzodioxole (B145889) ring, are another area of focus in Stiripentol SAR studies. mdpi.comresearchgate.net The 1,3-benzodioxole ring system is considered a core moiety of Stiripentol and has been explored in the design of new anticonvulsant candidates. researchgate.net Studies have synthesized compounds maintaining the 1,3-benzodioxole ring but introducing variations in the linker between the aromatic ring and the allylic alcohol subunit to assess the impact on inhibitory activity. mdpi.com
Correlating Structural Features with Biological Activity
Correlating the structural features of this compound analogs with their biological activity is a key aspect of SAR studies. This involves evaluating the synthesized compounds in various biological assays to determine how structural changes influence their potency and efficacy.
Optimization of LDH Inhibitory Activity
Stiripentol has been identified as an inhibitor of lactate (B86563) dehydrogenase (LDH). nih.govdrugbank.commhmedical.commdpi.comfrontiersin.orgapexbt.comnih.gov SAR studies have aimed to optimize this inhibitory activity. stjohns.edumdpi.com Analogs have been synthesized and tested for their ability to inhibit human lactate dehydrogenase A (hLDHA). mdpi.com Some novel Stiripentol-related compounds have shown greater inhibitory activity against hLDHA compared to the parent compound at a specific concentration. mdpi.com For example, at 500 μM, some new synthesized compounds exhibited inhibition percentages ranging from 46% to 72%, whereas Stiripentol showed approximately 10% inhibition in one assay. mdpi.com This suggests that structural modifications can significantly enhance the LDH inhibitory potential of Stiripentol analogs. The inhibition by Stiripentol is described as noncompetitive, indicating binding to a site distinct from the lactate and pyruvate (B1213749) binding sites on LDH. apexbt.com
Enhancement of In Vitro Cytotoxicity in Specific Cell Lines
The potential of Stiripentol and its analogs as cytotoxic agents in specific cell lines, particularly cancer cells like glioblastoma (GBM) cells, has been investigated. stjohns.edu SAR studies have evaluated synthesized analogs for their cytotoxic and anti-proliferative activity against human GBM cell lines. stjohns.edu Results from such studies have indicated an enhanced cytotoxic profile for select Stiripentol analogs in comparison to the parent compound. stjohns.edu For instance, replacing the tertiary butyl group with various aromatic or bulky groups has been explored as a strategy to enhance GBM cytotoxicity. stjohns.edu
Table 1: Comparative hLDHA Inhibitory Activity of Stiripentol and Analogs at 500 μM mdpi.com
| Compound | hLDHA Inhibition (%) |
| Stiripentol (STP) | ~10 |
| Analog 1 | 46-72 |
| Analog 2 | 46-72 |
| Analog 3 | 46-72 |
Table 2: Comparative Anticonvulsant Activity of Stiripentol and Analogs in Mouse Models innovareacademics.ininnovareacademics.in
| Compound | MES Screen ED50 (mg/kg) | scPTZ Screen ED50 (mg/kg) |
| Stiripentol (I) | 277.7 | 115 |
| Compound 5 | - | 45 |
| Compound 13 | - | 48 |
| Compound 19 | - | 81 |
| Compound II | < 350 (100% protection) | 350 (50% protection) |
| Compound III | 350 (16% protection) | < 350 (100% protection) |
| Compound 7h | 87 | - |
| (±)-Compound 13b | - | 110 |
Note: ED50 values represent the effective dose in 50% of the tested animals. Lower ED50 values indicate higher potency. MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazol.
Computational and Spectroscopic Approaches in SAR Studies
Computational and spectroscopic approaches play a supportive role in SAR studies of Stiripentol and its analogs. Computational methods, such as density functional theory (DFT) computations and molecular docking simulations, can provide insights into the electronic structure, molecular properties, and potential binding interactions of these compounds with their targets. researchgate.netcureus.com These methods can help predict the activity of new analogs before synthesis and rationalize experimental findings. researchgate.netconicet.gov.ar Spectroscopic techniques, including vibrational spectroscopy (e.g., IR and Raman) and electronic circular dichroism (ECD) spectroscopy, are used to characterize the synthesized compounds, confirm their structures, and determine properties like absolute configurations of enantiomers. mdpi.comresearchgate.netresearchgate.net Hirshfeld surface analysis can also be employed to study intermolecular interactions, which are relevant to understanding crystal packing and potentially drug-target interactions. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method widely employed in drug design and SAR studies to investigate the electronic structure, molecular geometry, and reactivity of compounds. By providing insights into the distribution of electrons and the stability of molecular structures, DFT calculations can help elucidate the factors that govern molecular interactions with biological targets.
In the context of Stiripentol and related benzodioxole-containing compounds, DFT has been utilized to perform theoretical calculations on isolated molecules, examining aspects such as vibrational spectra and Hirshfeld surfaces analysis. Furthermore, DFT has been applied to analyze the quantum chemical parameters of methylenedioxyphenyl-based amide derivatives, including energy calculations of optimized structures, molecular orbital energies (ELUMO and EHOMO), molecular electrostatic potential (MEP), and dipole moment. These computational analyses provide valuable information about the electronic properties and potential reactive sites of molecules, which are fundamental to understanding their behavior in biological systems. While direct examples of extensive DFT applications specifically for the SAR of Stiripentol analogs related to their anticonvulsant activity are not extensively detailed in the provided snippets, the application of DFT to Stiripentol itself and other compounds containing the benzodioxole core underscores its relevance. DFT can be instrumental in optimizing the geometries of Stiripentol analogs, calculating their electronic properties, and assessing parameters like the energy gap, which can be correlated with reactivity and stability, thereby informing SAR.
Frontier Molecular Orbital (FMO) Analysis in Drug Design
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in understanding the reactivity and interaction potential of molecules. The energies and spatial distributions of the HOMO and LUMO provide insights into a molecule's ability to donate or accept electrons, which is crucial for predicting how it might interact with receptors or enzymes.
Advanced Analytical Methodologies for Stiripentol Research
Chromatographic Techniques for Separation and Quantitation
Chromatography is a cornerstone in the analytical study of (-)-Stiripentol, providing the means to separate it from complex matrices and to resolve its chiral enantiomers. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are two powerful techniques widely utilized for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of Stiripentol (B1682491), offering high resolution and sensitivity. A stability-indicating, isocratic reversed-phase HPLC method has been developed for the determination of Stiripentol and its degradation products. nih.govnih.gov This method demonstrates high accuracy and sensitivity, crucial for quality control and stability studies. nih.gov
Stiripentol possesses a chiral center, existing as a racemic mixture of two enantiomers: R(+)-Stiripentol and Sthis compound. nih.gov Since enantiomers can exhibit different pharmacological activities, their separation and individual quantification are critical. nih.gov Chiral HPLC is the primary technique for achieving this separation. nih.govchiralpedia.com
A comparative study evaluated several chiral stationary phases (CSPs) for the effective separation of Stiripentol enantiomers. The study found that the Chiralpak AD-RH column provided the best separation. fue.edu.egfue.edu.eg This method is simple, rapid, and has been validated for the determination of Stiripentol enantiomers in pharmaceutical formulations. fue.edu.egresearchgate.net
Table 1: Comparative Study of Chiral Stationary Phases for Stiripentol Enantiomer Separation
| Chiral Stationary Phase | Separation Outcome |
|---|---|
| Cyclobond I 2000® | Not specified as optimal |
| S,S Whelk O1® | Not specified as optimal |
| R,R Whelk O1® | Not specified as optimal |
| Chiralcel OB® | Not specified as optimal |
| Chiralcel OF® | Not specified as optimal |
| Chiralcel OB-H® | Not specified as optimal |
| Chiralpak AD-RH® | Best Separation Achieved |
Source: fue.edu.egfue.edu.eg
The success of an HPLC separation is highly dependent on the careful selection and optimization of the mobile and stationary phases. mdpi.com For the achiral, stability-indicating analysis of Stiripentol, a Symmetry C18 column is an effective stationary phase. nih.govnih.gov
For the chiral separation on the optimal Chiralpak AD-RH stationary phase, a mobile phase consisting of a water/acetonitrile (B52724) mixture (30/70 v/v) was utilized. fue.edu.egfue.edu.eg The optimization of chromatographic conditions is essential to achieve good resolution and symmetrical peak shapes. Factors such as flow rate and column temperature are also adjusted to fine-tune the separation. In the validated chiral method, the flow rate was set to 1 mL/min and the temperature was maintained at 25 °C. fue.edu.eg
Table 2: Optimized Chiral HPLC Method Parameters for Stiripentol Enantiomers
| Parameter | Condition |
|---|---|
| Stationary Phase | Chiralpak AD-RH |
| Mobile Phase | Water/Acetonitrile (30/70 v/v) |
| Flow Rate | 1 mL/min |
| Temperature | 25 °C |
| Retention Time (t1) | 5.626 min |
| Retention Time (t2) | 6.891 min |
| Separation Factor (α) | 1.22 |
| Resolution (Rs) | 2.53 |
Source: fue.edu.egfue.edu.eg
UV detection is a common and reliable method for the quantification of Stiripentol following HPLC separation. The choice of wavelength is critical for achieving maximum sensitivity. Stiripentol exhibits UV absorbance that allows for its detection. For the chiral HPLC method, the UV detector was set at 254 nm. fue.edu.egfue.edu.egwjpsonline.com In other HPTLC methods, a detection wavelength of 301 nm has also been successfully employed. japsr.injapsr.in The absorption spectrum of Stiripentol in methanol shows a maximum that can be utilized for quantification. nih.gov The validated HPLC-DAD method showed linearity in the range of 1–25 μg/mL. nih.govnih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another valuable chromatographic technique used for the analysis of Stiripentol, particularly for stability-indicating assays in bulk drug and pharmaceutical formulations. japsr.injapsr.in This method is known for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously.
A validated stability-indicating HPTLC method uses pre-coated silica (B1680970) gel 60 F254 aluminum plates as the stationary phase. japsr.injapsr.in The mobile phase composition is optimized to achieve good separation and a clear, sharp peak for Stiripentol. One effective mobile phase consists of a mixture of Toluene (B28343), Dichloromethane, and Ethyl acetate (B1210297) in a ratio of 6:2:2 (v/v/v). japsr.injapsr.in Another developed method utilized a binary mobile phase of toluene and ethyl acetate (9.5:0.5 V/V). ijprajournal.com Densitometric analysis is typically carried out at a wavelength of 301 nm. japsr.injapsr.in Under these conditions, Stiripentol is detected at a retention factor (Rf) of approximately 0.63. japsr.injapsr.in The method has been validated according to ICH guidelines for linearity, accuracy, precision, and robustness. japsr.injapsr.inijprajournal.com
Table 3: HPTLC Method Parameters and Validation for Stiripentol
| Parameter | Details |
|---|---|
| Stationary Phase | Pre-coated silica gel 60 F254 aluminum plates |
| Mobile Phase | Toluene: Dichloromethane: Ethyl acetate (6:2:2 v/v/v) |
| Detection Wavelength | 301 nm |
| Rf Value | 0.63 |
| Linearity Range | 50–300 ng/band |
| Correlation Coefficient (r²) | 0.994 |
| Accuracy (% Recovery) | 100.25% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.0174 ng/spot |
| Limit of Quantitation (LOQ) | 0.053 ng/spot |
Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound, especially in biological matrices like human plasma. semanticscholar.orgnih.govxjtu.edu.cn This method is essential for pharmacokinetic studies. researchgate.net
A sensitive and selective chiral LC-MS/MS method has been developed and validated for the simultaneous quantification of Stiripentol enantiomers in human plasma. researchgate.net This method achieved a lower limit of quantification (LLOQ) as low as 10 ng/mL. researchgate.net The separation was performed on a reverse-phase Lux Amylose-2 column under isocratic conditions with a mobile phase of acetonitrile and 5 mM ammonium (B1175870) acetate buffer (50:50 v/v). researchgate.net The mass spectrometer operates in positive ion mode using electrospray ionization (ESI) to detect and quantify the analytes. researchgate.net For bioanalytical methods, a stable-labeled internal standard, such as Stiripentol-D9, is often used to ensure accuracy and precision. researchgate.net Another LC/MS/MS method reported a validated linear range for the assay from 250 to 25,000 ng/mL. fda.gov
Method Validation Parameters for Research Assays
The validation of analytical methods is crucial to ensure that the data generated during the research and quality control of this compound is reliable, accurate, and reproducible. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and encompasses several key parameters.
Linearity and Calibration Range Determination
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the instrument response versus a series of known concentrations of a reference standard.
Several studies have established the linearity of different analytical methods for this compound:
A High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method was validated and showed good linearity over a concentration range of 1–25 μg/mL. nih.govnih.gov The regression analysis yielded a correlation coefficient (r²) of 0.9996, indicating a strong linear relationship. nih.govnih.gov The calibration curve for this method was constructed using eight concentration points, with each concentration injected in triplicate. nih.gov
For a High-Performance Thin-Layer Chromatography (HPTLC) method, linearity was observed in the range of 50–300 ng/band. The correlation coefficient (r) for this method was 0.994, and the regression equation was calculated as y = 345.7 + 16.03*X. japsr.in Another HPTLC method demonstrated linearity in the range of 250-1250 ng/band. ijprajournal.com
In a comparative study for the separation of stiripentol enantiomers using HPLC, the method demonstrated good linearity with a correlation coefficient (r) greater than 0.999. fue.edu.eg
Table 1: Linearity Parameters for this compound Analytical Methods
| Analytical Method | Linearity Range | Correlation Coefficient | Reference |
|---|---|---|---|
| HPLC-DAD | 1–25 μg/mL | r² = 0.9996 | nih.govnih.gov |
| HPTLC | 50–300 ng/band | r = 0.994 | japsr.injapsr.in |
| HPTLC | 250-1250 ng/band | Not Specified | ijprajournal.com |
| HPLC (Enantiomers) | Not Specified | r > 0.999 | fue.edu.eg |
Accuracy and Precision Assessments (Intra- and Inter-Day)
Accuracy refers to the closeness of the test results obtained by the method to the true value, often expressed as a percentage recovery. Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the percent relative standard deviation (%RSD).
An HPLC-DAD method demonstrated high accuracy with a mean recovery of 100.08 ± 1.73%. nih.govnih.gov The precision was also found to be high, with a relative standard deviation of less than 2%. nih.govnih.gov
An HPTLC method showed an average percentage recovery of 100.25%, indicating excellent accuracy. japsr.injapsr.in For precision, both intra-day and inter-day studies resulted in a %RSD of less than 2%. japsr.injapsr.in
For an HPLC method analyzing stiripentol enantiomers, the accuracy was reported as 98.40% and 98.53%, with %RSD values of 0.723 and 0.692, respectively. fue.edu.eg
An assay for stiripentol in plasma demonstrated inter-day coefficients of variation consistently below 10%. fda.gov
Table 2: Accuracy and Precision Data for this compound Assays
| Analytical Method | Accuracy (% Recovery) | Precision (%RSD) | Reference |
|---|---|---|---|
| HPLC-DAD | 100.08% | < 2% | nih.govnih.gov |
| HPTLC | 100.25% | < 2% (Intra- & Inter-Day) | japsr.injapsr.in |
| HPLC (Enantiomers) | 98.40% & 98.53% | 0.723 & 0.692 | fue.edu.eg |
| HPLC (in plasma) | Not Specified | < 10% (Inter-Day) | fda.gov |
Limits of Detection (LoD) and Quantitation (LoQ)
The Limit of Detection (LoD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LoQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.netteledynetekmar.com
Different analytical techniques have yielded varying LoD and LoQ values for this compound:
For an HPLC-DAD method, the LoD and LoQ were determined to be 0.081 μg/mL and 0.242 μg/mL, respectively, calculated based on the standard deviation of the intercept and the slope of the calibration curve. nih.gov
A sensitive HPTLC method reported an LoD of 0.0174 ng/spot and an LoQ of 0.053 ng/spot. japsr.in Another HPTLC method found the LoD and LoQ to be 10.89 ng/band and 33.01 ng/band, respectively. ijprajournal.com
An HPLC method developed for the enantiomers of stiripentol had a higher LoD of 10 µg/mL and LoQ of 30 µg/mL. fue.edu.eg
In bioanalytical applications, an HPLC method for stiripentol in plasma had a limit of quantitation of 1 µg/mL. fda.gov
Table 3: LoD and LoQ for this compound by Various Methods
| Analytical Method | Matrix/Form | LoD | LoQ | Reference |
|---|---|---|---|---|
| HPLC-DAD | Bulk/Dosage Form | 0.081 μg/mL | 0.242 μg/mL | nih.gov |
| HPTLC | Bulk/Dosage Form | 0.0174 ng/spot | 0.053 ng/spot | japsr.in |
| HPTLC | Bulk/Dosage Form | 10.89 ng/band | 33.01 ng/band | ijprajournal.com |
| HPLC (Enantiomers) | Pharmaceutical Formulations | 10 µg/mL | 30 µg/mL | fue.edu.eg |
| HPLC | Plasma | 1 µg/mL | 1 µg/mL | fda.gov |
Robustness and Stability-Indicating Capabilities of Analytical Methods
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. A stability-indicating method is one that can accurately quantify the drug in the presence of its degradation products, demonstrating specificity.
Robustness:
The robustness of an HPLC-DAD method was confirmed by intentionally varying the flow rate (±0.2 mL/min), column temperature (±2°C), and mobile phase pH (±0.2), with no significant changes observed in the results. nih.gov
For an HPTLC method, robustness was evaluated by altering the saturation time (±5 min) and the mobile phase composition (±1 mL). japsr.in The resulting %RSD was less than 2%, confirming the method's robustness. japsr.in Another HPTLC method was found to be robust with %RSD values under 1.5% after deliberate changes to parameters like wavelength, mobile phase ratio, and chamber saturation time. ijprajournal.com
Stability-Indicating Capabilities: Forced degradation studies are performed to demonstrate the stability-indicating nature of an analytical method. This compound has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis.
Studies consistently show that this compound is particularly susceptible to degradation under acidic conditions. nih.govnih.goveuropa.eu An HPLC-DAD method was able to effectively separate the single degradation product formed under acidic hydrolysis from the parent drug peak. nih.govnih.gov
The compound has shown marked stability under alkaline, thermal, oxidative, and photolytic stress conditions. nih.govnih.goveuropa.eu
An HPTLC method also demonstrated its stability-indicating power by showing degradation of stiripentol under acidic, alkaline, hydrolytic, thermal, oxidative, and photolytic conditions, with the highest lability observed in acid hydrolysis. japsr.injapsr.in
Preclinical Investigations on Neurological and Non Neurological Applications of Stiripentol
Neuroprotective Efficacy in Experimental Models
(-)-Stiripentol has demonstrated significant neuroprotective properties in various experimental models, suggesting its potential to safeguard neurons from injury and death under pathological conditions. These effects appear to be mediated through mechanisms independent of its well-known GABAergic activity, primarily involving the modulation of ion channels.
Prevention of Neuronal Injury in Oxygen-Glucose Deprivation Models
In vitro studies utilizing neuronal-astroglial cultures from the rat cerebral cortex have shown that this compound can protect against neuronal injury caused by oxygen-glucose deprivation (OGD), a model that mimics the effects of ischemia. When included in the culture medium during the OGD period, this compound significantly increased the number of surviving neurons compared to control cultures. nih.gov Research indicates that the compound is effective when administered prior to the ischemic insult. aesnet.orgnih.gov This protective effect is not believed to stem from interaction with glutamate (B1630785) receptors but rather from its ability to block voltage-gated sodium and calcium channels, thereby preventing the massive ion influx that leads to cell death. nih.gov
Table 1: Neuroprotective Effect of this compound in Oxygen-Glucose Deprivation (OGD) Model
| Experimental Model | Treatment | Key Finding | Citation |
|---|---|---|---|
| Neuronal-astroglial cultures (rat cerebral cortex) | This compound (10-100 µM) during OGD | Significantly increased the number of surviving neurons relative to controls. | nih.gov |
Amelioration of Glutamate Excitotoxicity
Glutamate-induced excitotoxicity, a process where excessive activation of glutamate receptors leads to neuronal damage, is a key factor in many neurological disorders. Preclinical studies have established that this compound can ameliorate this form of neuronal injury. In experiments with neuronal-astroglial cultures from the rat cortex, the application of this compound concurrently with high concentrations of glutamate resulted in a significant increase in neuronal survival. nih.gov
The mechanism underlying this protection does not appear to involve direct antagonism of glutamate receptors, as this compound shows no significant binding affinity for NMDA, AMPA, or kainate receptor subtypes. nih.gov Instead, the evidence points towards its ability to block voltage-gated sodium (Na+) and calcium (Ca2+) channels. By inhibiting the influx of these ions, which is a critical downstream event in the excitotoxic cascade, this compound effectively reduces calcium-induced neurotoxicity. nih.gov Studies have shown that this compound can be neuroprotective when applied both before and after the exposure to high glutamate levels. aesnet.org
Table 2: Effect of this compound on Glutamate-Induced Excitotoxicity
| Experimental Model | Treatment Condition | Primary Outcome | Postulated Mechanism | Citation |
|---|---|---|---|---|
| Neuronal-astroglial cultures (rat cerebral cortex) | Co-application with glutamate (40 µM) | Significantly increased neuronal survival. | Blockade of voltage-gated Na+ and Ca2+ channels. | nih.gov |
Mitigation of Status Epilepticus-Induced Brain Damage
Prolonged seizures, such as those occurring in status epilepticus (SE), can cause significant and lasting brain damage. Animal models have been instrumental in demonstrating the neuroprotective potential of this compound in this context. In a lithium-pilocarpine-induced SE model in rats, treatment with this compound led to a significant reduction in cell injury in the hippocampus. aesnet.org Specifically, neuronal damage was decreased in the CA1 region of both young and adult rats, and in the dentate gyrus of adult animals. aesnet.org
Further evidence comes from a gerbil model of transient forebrain ischemia, where post-treatment with this compound significantly attenuated the death of neurons in the hippocampal CA1 region. nih.gov These neuroprotective effects are thought to be linked to its ability to block sodium and calcium channels, in addition to its influence on the GABAergic system. nih.gov
Anticonvulsant Activity in Specific Seizure Models
The anticonvulsant properties of this compound have been extensively characterized in a variety of preclinical seizure models, confirming its broad spectrum of activity.
Electrically and Chemically Induced Seizure Models (e.g., Pentetrazole, Bicuculline, Electric Shock)
This compound has shown robust efficacy in classic rodent models of induced seizures. In the maximal electroshock (MES) seizure test in mice, a model for generalized tonic-clonic seizures, this compound increased the seizure threshold in a dose-dependent manner. jpccr.eujpccr.eu
The compound is also highly effective against chemically induced seizures. It has demonstrated anticonvulsant effects in models using the GABA-A receptor antagonists pentylenetetrazole (PTZ) and bicuculline. jpccr.eu In the intravenous PTZ infusion test, which is predictive of anti-absence effects, this compound was effective at increasing the threshold for the first clonic seizure. nih.govresearchgate.net It is also strongly anticonvulsant in the subcutaneous PTZ test. nih.gov
Table 3: Anticonvulsant Activity of this compound in Induced Seizure Models
| Seizure Model | Animal | Effect of this compound | Citation |
|---|---|---|---|
| Maximal Electroshock (MES) | Mouse | Dose-dependently increased the seizure threshold. | jpccr.eujpccr.eu |
| Pentylenetetrazole (PTZ) - induced | Rodents | Suppressed seizures. | jpccr.eu |
| Bicuculline-induced | Rodents | Suppressed seizures. | jpccr.eu |
Absence Seizure Models (e.g., GAERS, WAG/Rij Rats)
This compound has demonstrated significant anti-absence seizure properties in relevant genetic animal models. In the WAG/Rij (Wistar Albino Glaxo from Rijswijk) rat, a well-established genetic model of absence epilepsy, this compound administration significantly decreased the cumulative duration, number, and mean duration of spontaneous spike-and-wave discharges (SWDs), which are the electroencephalographic hallmark of absence seizures. nih.govnih.govaesnet.org This effect was observed even when the seizures were aggravated by the GABA agonist THIP (gaboxadol hydrochloride), highlighting a robust anti-absence effect. nih.govnih.gov
Furthermore, in a pharmacological model that mimics absence seizures using a low dose of pentylenetetrazol in rats, this compound almost completely abolished the generation of SWDs. nih.govnih.gov An early, unpublished study also noted that this compound decreased the cumulative duration of absence seizures in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model. nih.govresearchgate.net The mechanism for this anti-absence effect is believed to be distinct from its GABAergic actions and has been linked to the inhibition of low-voltage-activated (T-type) calcium channels, particularly the CaV3.3 subtype, which play a critical role in the abnormal thalamocortical oscillations that generate these seizures. nih.govnih.gov
Table 4: Efficacy of this compound in Absence Seizure Models
| Model | Key Electrophysiological Finding | Postulated Mechanism | Citation |
|---|---|---|---|
| WAG/Rij Rats | Statistically significant decrease in the duration and number of spike-and-wave discharges (SWDs). | Inhibition of T-type calcium channels (specifically CaV3.3). | nih.govnih.govaesnet.org |
| Low-dose Pentylenetetrazol (PTZ) Model | Almost complete abolishment of spike-and-wave discharge generation. | Inhibition of T-type calcium channels. | nih.govnih.gov |
Experimental Status Epilepticus Models (e.g., Lithium-Pilocarpine, Methionine Sulfoximine-Induced SE)
This compound has been evaluated in several preclinical models of status epilepticus (SE), a condition of prolonged or rapidly recurring seizures. nih.gov In rodent models where SE is induced by lithium-pilocarpine, stiripentol (B1682491) has demonstrated efficacy in both preventing and stopping SE. nih.gov When administered before the induction of SE, stiripentol reduced the incidence and delayed the onset of the condition. nih.gov It was also shown to terminate SE when given after the onset of behavioral seizures. nih.gov Notably, stiripentol's effectiveness was observed to be greater in younger animals compared to older ones and it remained effective during prolonged SE (lasting over 45 minutes), a state where seizures often become resistant to standard benzodiazepine (B76468) treatment. nih.gov Furthermore, stiripentol exhibited neuroprotective effects, mitigating the neuronal injury that can result from prolonged SE. nih.govnih.gov
Another significant model used to study epilepsy and associated mortality is the methionine sulfoximine (B86345) (MSO) model. aesnet.org MSO is a convulsant that induces seizures and can lead to death. novapublishers.com In studies using the MSO metabolic model of epilepsy, SE typically begins approximately four hours after MSO administration, with a progressive increase in seizure severity and a high mortality rate. aesnet.org Pre-treatment with stiripentol demonstrated a dose-dependent inhibition of MSO-induced seizures and a corresponding reduction in mortality. aesnet.org
Table 1: Effect of this compound in Experimental Status Epilepticus (SE) Models
| Model | Key Findings | Reference |
|---|---|---|
| Lithium-Pilocarpine | Reduced incidence and delayed latency of SE when given 1 hour before induction. nih.gov | nih.gov |
| Stopped SE when administered at the onset of behavioral seizures. nih.gov | nih.gov | |
| Showed greater effectiveness in younger animals. nih.gov | nih.gov | |
| Remained effective during prolonged, benzodiazepine-resistant SE. nih.gov | nih.gov | |
| Exerted neuroprotective effects against neuronal injury from prolonged SE. nih.govnih.gov | nih.govnih.gov | |
| Methionine Sulfoximine (MSO) | Inhibited MSO-induced seizures in a dose-dependent manner. aesnet.org | aesnet.org |
Research into Epilepsy-Related Mortality Prevention
The DBA/2 mouse strain is a well-established genetic model used to study reflex seizures and Sudden Unexpected Death in Epilepsy (SUDEP). nih.gov These mice are susceptible to audiogenic seizures (seizures induced by loud sound), which can lead to respiratory arrest and death, mimicking features of SUDEP in humans. nih.govcureepilepsy.org Research using this model has been pivotal in evaluating the potential of antiseizure medications to prevent seizure-related death.
In studies on the DBA/2 model, this compound demonstrated a dose-dependent ability to prevent tonic-clonic seizures and the associated respiratory arrest-induced death. aesnet.org The protective effect against tonic seizures was observed for a window of time after administration, and the prevention of death was also time-dependent. aesnet.org Similarly, another study utilizing a genetically selected mouse line (LAGS+) highly susceptible to lethal audiogenic seizures found that stiripentol could reduce the lethality of tonic seizures. aesnet.org This model allows for the dissociation of the anti-lethal effect from the anticonvulsant effect, showing stiripentol can inhibit mortality that follows a tonic seizure. aesnet.org
Table 2: Efficacy of this compound in the DBA/2 SUDEP Model
| Endpoint | Observation | Reference |
|---|---|---|
| Tonic-Clonic Seizures | Prevented in a dose-dependent manner. aesnet.org | aesnet.org |
| Mortality | Prevented death associated with audiogenic seizures. aesnet.org | aesnet.org |
| Protective Window | Optimal concentration prevented tonic seizures from 30 min to 4h post-administration. aesnet.org | aesnet.org |
| Mortality Prevention Window | Optimal concentration prevented death for up to 2h post-administration. aesnet.org | aesnet.org |
The mechanisms through which this compound reduces epilepsy-related mortality are multifaceted. Beyond its direct anticonvulsant properties, stiripentol appears to influence critical physiological processes that can lead to death following seizures. aesnet.org In the methionine sulfoximine (MSO) model, which is associated with hyperammonemia, stiripentol was found to significantly reduce the elevated ammonia (B1221849) levels induced by MSO. aesnet.org This effect was observed alongside the reduction in seizure severity and mortality, suggesting that mitigating metabolic disturbances like hyperammonemia could be a key part of its life-saving action. aesnet.org
Additionally, the neuroprotective effects of stiripentol, as seen in models of prolonged SE, may contribute to mortality prevention by preserving the function of brain regions vital for respiratory and cardiac control. nih.govnih.gov The drug's ability to inhibit lactate (B86563) dehydrogenase (LDH) and modulate brain energy metabolism could also play a role. nih.govnih.govnih.gov By preventing excessive glucose consumption during seizures, stiripentol may exert a "glucose-sparing effect" that helps maintain neuronal integrity and function under stress. nih.gov
Exploratory Research in Oncological Applications
Glioblastoma multiforme (GBM) is the most aggressive primary brain tumor, characterized by rapid proliferation and resistance to treatment. stjohns.edunih.govnih.gov Recent preclinical research has repurposed this compound, an FDA-approved drug that can cross the blood-brain barrier, to target GBM. nih.govresearchgate.net Studies have shown that stiripentol is effective in decreasing the viability and proliferation of human GBM cell lines. stjohns.edunih.gov It also reduces the clonogenic ability and migratory capacity of these cancer cells. nih.gov
In more complex, three-dimensional (3D) spheroid models of GBM, stiripentol has demonstrated efficacy. nih.gov Importantly, it has shown effectiveness in temozolomide (B1682018) (TMZ)-resistant GBM cells, addressing a major challenge in GBM therapy. nih.gov When used in combination with TMZ, the standard chemotherapy for GBM, stiripentol exhibits additive or synergistic effects in various anticancer assays. nih.gov In vivo studies using mouse xenograft models have confirmed that treatment with stiripentol can decrease tumor growth and invasion. researchgate.netnih.govembopress.org This effect is linked to its ability to inhibit lactate dehydrogenase (LDH), an enzyme overexpressed in GBM. stjohns.edunih.govembopress.org
Table 3: Preclinical Efficacy of this compound in Glioblastoma Multiforme (GBM) Models
| Model Type | Key Findings | Reference |
|---|---|---|
| GBM Cell Lines (e.g., U87, U138, LN229) | Decreased cell viability and proliferation. stjohns.edunih.gov | stjohns.edunih.gov |
| Reduced clonogenic ability and cell migration. nih.gov | nih.gov | |
| TMZ-Resistant GBM Cells | Reduced viability of TMZ-resistant cells. nih.gov | nih.gov |
| 3D Spheroid Models | Showed efficacy in 3D tumor models. nih.gov | nih.gov |
| Mouse Xenograft Models | Decreased tumor growth and invasion. nih.govembopress.org | nih.govembopress.org |
| Combination Therapy | Showed additive or synergistic effects with Temozolomide (TMZ). nih.gov | nih.gov |
The mechanism behind this compound's anticancer and chemosensitizing effects is centered on its ability to inhibit lactate dehydrogenase (LDH). stjohns.edunih.govembopress.org Cancer cells, including GBM, often exhibit reprogrammed metabolism, relying heavily on glycolysis even in the presence of oxygen, which leads to a buildup of lactate. ascopost.com LDH is the enzyme that catalyzes the conversion of pyruvate (B1213749) to lactate. stjohns.eduoncologynews.com.au
By inhibiting LDH, stiripentol prevents the accumulation of lactate within the tumor microenvironment. nih.govembopress.orgnih.gov This is significant because lactate is not merely a waste product; it plays a crucial role in promoting cancer cell survival and resistance to chemotherapy. ascopost.commedindia.net One of the ways lactate exerts these effects is through a post-translational modification called lactylation. nih.gov Lactate can be added to proteins, including histones, altering gene expression. Specifically, lactate-derived histone lactylation at lysine (B10760008) 9 of histone H3 (H3K9la) has been implicated in chemoresistance. nih.gov
Research has shown that stiripentol, by inhibiting LDH and reducing lactate levels, markedly decreases H3K9la levels. nih.gov This epigenetic modification makes GBM cells more sensitive to chemotherapy agents like temozolomide (TMZ). nih.gov By preventing the lactate-driven repair of DNA damaged by chemotherapy, stiripentol can reverse resistance and enhance the efficacy of the treatment, ultimately prolonging survival in murine models. nih.govmedindia.net
Investigations in Metabolic Disorders
This compound has been the subject of preclinical evaluation for its potential therapeutic applications beyond epilepsy, notably in the realm of metabolic disorders. Research has primarily focused on conditions characterized by the overproduction of oxalate (B1200264), a metabolic end-product that can lead to severe kidney damage.
Primary hyperoxalurias are a group of rare genetic disorders that result in an overproduction of oxalate by the liver, leading to recurrent kidney stones, nephrocalcinosis, and often progressing to end-stage renal disease. nih.govnih.gov Preclinical studies have investigated this compound as a potential treatment for these conditions. The rationale for its use stems from its ability to inhibit lactate dehydrogenase (LDH), particularly the LDH-5 isoenzyme, which is the final step in hepatic oxalate production. nih.govresearchgate.netnih.gov
In animal models of primary hyperoxaluria, the administration of this compound has demonstrated promising results. For instance, in a rat model of chronic hyperoxaluria induced by a hydroxyproline-enriched diet, daily administration of this compound partially protected against the increased urinary oxalate excretion. nih.gov These findings suggest that this compound could be a viable therapeutic strategy for reducing the oxalate burden in primary hyperoxaluria. researchgate.net
To elucidate the mechanism of action of this compound in reducing oxalate levels, in vitro studies have been conducted using hepatocyte models. These studies have confirmed that this compound directly inhibits the synthesis of oxalate in liver cells. nih.govnih.govresearchgate.net The exposure of human hepatocytes to this compound resulted in a dose-dependent and significant decrease in oxalate production. nih.gov This inhibitory effect is attributed to the blockade of the LDH-5 isoenzyme, which is responsible for the conversion of glyoxylate (B1226380) to oxalate in the liver. nih.gov
The data from these hepatocyte models provide a clear biochemical basis for the observed reduction in urinary oxalate in animal models and support the therapeutic potential of this compound for hyperoxaluric conditions.
The efficacy of this compound in protecting the kidneys has been evaluated in various toxicological models that mimic acute and chronic kidney injury due to high oxalate levels.
In a model of acute ethylene (B1197577) glycol intoxication, a condition where the metabolism of ethylene glycol leads to a massive overproduction of oxalate and subsequent acute renal failure, this compound demonstrated significant renal protective effects. nih.govnih.govresearchgate.net Oral administration of the compound protected the kidneys of rats from the deposition of calcium oxalate crystals. nih.gov
Furthermore, in a model of chronic calcium oxalate nephropathy, this compound also conferred protection against kidney damage. nih.govnih.gov In both the acute and chronic models, treatment with this compound was associated with a significant improvement in renal function. nih.govnih.govresearchgate.net These findings highlight the potential of this compound to mitigate renal damage in conditions of severe hyperoxaluria.
Interactive Table: Preclinical Efficacy of this compound in Metabolic Disorder Models
| Model Type | Key Findings | Reference |
|---|---|---|
| Primary Hyperoxaluria (PH) Models | Partially protected against increased urinary oxalate excretion in a rat model of chronic hyperoxaluria. | nih.gov |
| Hepatocyte Models | Demonstrated a dose-dependent decrease in oxalate synthesis in human hepatocytes. | nih.govnih.govresearchgate.net |
| Ethylene Glycol Intoxication | Protected kidneys against calcium oxalate crystal deposits and improved renal function in rats. | nih.govnih.govresearchgate.net |
| Calcium Oxalate Crystalline Nephropathy | Protected against kidney damage and significantly improved renal function in a chronic rat model. | nih.govnih.govresearchgate.net |
Assessment of Effects on Bone Microarchitecture in Animal Models
The long-term effects of antiepileptic drugs on bone health are a significant consideration. A preclinical study was conducted to assess the impact of chronic this compound administration on the bone microarchitecture of male Wistar rats. nih.govnih.gov
After 24 weeks of administration, micro-X-ray computed tomography of the tibias revealed several changes in the group receiving this compound compared to the control group. nih.govnih.gov These changes included a lower bone volume fraction and reduced trabecular thickness. nih.govnih.gov Additionally, a higher trabecular pattern factor and a greater structure model index were observed, suggesting a potential impairment of the cancellous bone microarchitecture. nih.govnih.gov Interestingly, no significant differences were observed in the femurs or the third lumbar vertebra between the treated and control groups. nih.gov
Interactive Table: Effects of Long-Term this compound Administration on Bone Microarchitecture in Rats
| Parameter | Observation in Tibia | Reference |
|---|---|---|
| Bone Volume Fraction | Lower | nih.govnih.gov |
| Trabecular Thickness | Lower | nih.govnih.gov |
| Trabecular Pattern Factor | Higher | nih.govnih.gov |
| Structure Model Index | Higher | nih.govnih.gov |
Evaluation of Renal Function and Structure in Long-Term Preclinical Administration Studies
The evaluation of renal function and structure during long-term preclinical administration of this compound has been a component of broader toxicological and efficacy studies. While dedicated long-term studies focusing solely on renal outcomes are not extensively detailed in the available literature, some insights can be drawn.
In the context of models of hyperoxaluria and ethylene glycol intoxication, this compound has been shown to improve renal function. nih.govnih.gov However, separate long-term studies have raised some concerns. Toxicological data indicates that repeated exposure to high doses of this compound (greater than 200 mg/kg daily) has been associated with acute tubular necrosis in the kidneys of rats. nih.gov
In a 24-week study in rats, a higher level of neutrophil gelatinase-associated lipocalin (NGAL), a biomarker of kidney injury, was found in the serum of the this compound treated group compared to the control group. nih.gov This suggests that long-term administration may have an impact on renal health that warrants further investigation.
Research on Drug Drug Interactions: Mechanistic Insights of Stiripentol
Cytochrome P450 (CYP) Mediated Metabolic Interactions
In vitro studies have demonstrated that (-)-Stiripentol interacts with several CYP isoenzymes, acting as both an inhibitor and, in some cases, an inducer. fda.govmedscape.comfda.govmedsafe.govt.nz This dual capacity contributes to the complex pharmacokinetic profile observed when this compound is co-administered with other drugs metabolized by these pathways.
This compound is a potent inhibitor of several CYP isoforms, notably CYP2C19, CYP3A4, CYP1A2, CYP2B6, CYP2C8, and CYP2D6 at clinically relevant concentrations. fda.goveuropa.eufda.govmedsafe.govt.nz Inhibition of these enzymes can decrease the metabolic clearance of co-administered drugs that are substrates for these CYPs, leading to increased plasma concentrations of those drugs. europa.eumedsafe.govt.nz
For example, this compound inhibits the N-demethylation of clobazam to norclobazam (B161289), a process mediated by CYP3A4 and CYP2C19. neuropharmac.commedchemexpress.com In vitro data show competitive inhibition of CYP2C19 and noncompetitive inhibition of CYP3A4, with reported Ki values of 0.52 µM and 1.59 µM, respectively, for the N-demethylation of clobazam. medchemexpress.com This inhibition significantly increases the plasma concentrations of both clobazam and its active metabolite, norclobazam, in vivo. mhmedical.comfda.govneuropharmac.commedscape.com
Other CYP substrates whose metabolism may be inhibited by this compound include substrates of CYP1A2 (e.g., theophylline, caffeine), CYP2B6 (e.g., sertraline), CYP2C8, CYP2C19 (e.g., diazepam), and CYP3A4 (e.g., midazolam, quinidine). fda.goveuropa.eumedscape.commedsafe.govt.nz
In addition to its inhibitory effects, in vitro studies suggest that this compound can induce the activity of certain CYP enzymes, specifically CYP1A2, CYP2B6, and CYP3A4, at clinically relevant concentrations. fda.govmedscape.comfda.govmedsafe.govt.nz While the clinical relevance of this induction potential is less certain compared to its inhibitory effects, it suggests a complex interaction profile where the net effect on a co-administered drug's metabolism could depend on the specific CYP isoforms involved and the relative potencies of inhibition versus induction. medsafe.govt.nz Induction of these enzymes could theoretically lead to increased metabolic clearance and decreased plasma concentrations of drugs that are substrates for these induced CYPs.
Transporter-Mediated Interactions (e.g., BCRP Inhibition)
This compound has also been shown to inhibit drug transporters, including P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), at clinically relevant concentrations. mhmedical.comfda.govfda.govrxlist.com Inhibition of these efflux transporters can reduce the efflux of their substrates from cells, potentially leading to increased intracellular concentrations or altered tissue distribution. fda.gov
Specifically, this compound is a significant inhibitor of BCRP, with an IC50 value of 2.34 µM reported in in vitro studies. fda.gov This suggests that co-administration of this compound with BCRP substrates (e.g., methotrexate, prazosin, glyburide) could lead to increased systemic exposure of these substrates, potentially increasing the risk of adverse reactions. fda.govmedscape.comdiacomit.com Similarly, inhibition of P-gp could affect the pharmacokinetics of P-gp substrates (e.g., carbamazepine). fda.govmedscape.com
Pharmacodynamic Synergies with Concomitant Compounds (e.g., Clobazam)
Beyond pharmacokinetic interactions, this compound exhibits pharmacodynamic interactions with certain co-administered compounds, particularly clobazam. The combination of this compound and clobazam has demonstrated synergistic anticonvulsant effects, which are attributed to both pharmacokinetic and pharmacodynamic mechanisms. nih.govnih.govdovepress.com
While this compound increases clobazam and norclobazam plasma concentrations through CYP inhibition, contributing to enhanced efficacy, there is also evidence of a direct pharmacodynamic synergy at the GABAA receptor. mhmedical.comnih.govaesnet.orgresearchgate.net this compound is a positive allosteric modulator of GABAA receptors, binding to a site distinct from the benzodiazepine (B76468) binding site where clobazam acts. drugbank.commhmedical.comaesnet.orgresearchgate.netfda.gov This interaction at different sites on the GABAA receptor complex leads to a supra-additive enhancement of GABAergic neurotransmission, contributing to the observed synergistic anticonvulsant effect. aesnet.orgresearchgate.net Studies in animal models have supported this additive interaction between this compound and clobazam. nih.govaesnet.org
Clinical studies in patients with Dravet syndrome have shown that the addition of this compound to a regimen including clobazam and valproate is associated with a significant reduction in seizure frequency. umich.eduhres.ca While the increased concentrations of clobazam and norclobazam undoubtedly play a role, the intrinsic anticonvulsant activity of this compound and its direct pharmacodynamic interaction with clobazam are also considered crucial components of this synergistic effect. nih.govdovepress.comaesnet.org
Future Directions and Emerging Research Avenues for Stiripentol
Elucidating Undiscovered Pharmacological Targets and Pathways
While the primary mechanisms of (-)-Stiripentol are believed to involve the potentiation of GABAergic neurotransmission and inhibition of cytochrome P450 enzymes, research suggests its full pharmacological profile is yet to be completely understood. nih.govelsevierpure.comnih.gov Future investigations are aimed at identifying and characterizing novel molecular targets and cellular pathways.
One area of active exploration is the precise nature of its interaction with ion channels. Studies have demonstrated that this compound blocks voltage-gated sodium and T-type calcium channels, contributing to its anticonvulsant and neuroprotective properties. nih.govnih.gov However, the specific subtypes of these channels that this compound binds to have not been fully identified. nih.gov For instance, its efficacy in Dravet syndrome, often caused by a loss-of-function mutation in the Nav1.1 sodium channel, presents a paradox, as general sodium channel blockers can worsen seizures. This suggests that this compound may selectively target other channel subtypes, such as Nav1.2, Nav1.3, or Nav1.6, which are prevalent in excitatory neurons. nih.gov
Similarly, while it is known to inhibit the reuptake of GABA, it does not appear to interact with the GAT1 transporter, pointing toward an as-yet-unidentified GABA transporter subtype as its target. nih.gov Furthermore, recent in vitro research has uncovered an ancillary mechanism: the ability of this compound to stabilize and increase the enzymatic activity of protein-l-isoaspartyl methyltransferase (PIMT). nih.gov This enzyme is crucial for repairing damaged proteins, and its modulation by this compound could underpin some of the drug's neuroprotective effects, an avenue that warrants deeper investigation. nih.gov
Comprehensive Delineation of Multi-Target Action Interplay
A key aspect of its multi-target profile is the interaction between its direct pharmacodynamic effects on neuronal targets and its indirect pharmacokinetic effects. This compound is a known inhibitor of several key cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2C19, and CYP3A4. nih.govnih.govdrugbank.com This inhibition slows the metabolism of co-administered drugs, notably clobazam, leading to elevated plasma concentrations of clobazam and its active metabolite, N-desmethylclobazam. nih.govdoi.orgnih.gov This pharmacokinetic interaction is a crucial component of its efficacy in Dravet syndrome. doi.org
Future research must aim to quantify the relative contributions of each mechanism—GABAergic potentiation, ion channel blockade, LDH inhibition, and CYP-mediated drug-drug interactions—to its therapeutic and side-effect profile. Understanding this complex interplay is essential for optimizing polytherapy regimens and predicting patient responses. nih.gov
Development of Novel Analogs with Enhanced Target Specificity or Reduced Interaction Potential
The multi-target nature of this compound, particularly its potent inhibition of CYP enzymes, presents both opportunities and challenges. This has spurred research into the design and synthesis of novel analogs with more refined pharmacological profiles. nih.govdiva-portal.org The goal is to develop new chemical entities that either enhance specificity for a particular therapeutic target or reduce the potential for drug-drug interactions.
Researchers have synthesized various series of this compound analogs and evaluated their anticonvulsant properties. nih.govdiva-portal.orgsigmaaldrich.com For example, studies have created pyrazoline and semicarbazone derivatives. Pharmacological screening of these novel compounds in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models has identified congeners with significantly different potency compared to the parent drug. nih.govdiva-portal.org
| Compound | Screening Model | ED50 (mg/kg) | Comment |
|---|---|---|---|
| This compound (STP) | MES | 277.7 | Parent Compound |
| Analog 7h | MES | 87 | More potent than STP in MES screen |
| This compound (STP) | scPTZ | 115 | Parent Compound |
| Analog (±)-13b | scPTZ | 110 | Slightly more potent than STP in scPTZ screen |
Other synthetic efforts are focused on enhancing activity at non-epilepsy targets. For instance, new analogs have been specifically designed and synthesized to improve the inhibition of human lactate (B86563) dehydrogenase A (hLDHA), with potential applications in treating metabolic disorders like primary hyperoxaluria. mdpi.com These structure-activity relationship (SAR) studies are crucial for developing second-generation compounds with optimized efficacy and safety. researchgate.net
Exploring Efficacy in Other Refractory Epilepsy Syndromes in Preclinical Models
Given its success in the highly refractory Dravet syndrome, there is significant interest in exploring the efficacy of this compound in other difficult-to-treat epilepsy syndromes. nih.gov While clinical evidence is still emerging, preclinical models provide a critical platform for this investigation. Small case series have suggested potential benefits in conditions like malignant migrating partial seizures in infancy and intractable focal epilepsy, underscoring the need for robust preclinical validation. nih.gov
Preclinical studies have begun to explore its effects in various epilepsy models beyond Dravet syndrome. Research using a methionine sulfoximine (B86345) (MSO)-induced status epilepticus (SE) model in mice demonstrated that this compound could dose-dependently inhibit the number of seizures, prevent the occurrence of SE, and reduce associated mortality. nih.gov Further studies have shown its potential in animal models of absence seizures, suggesting an effect on thalamo-cortical oscillations, possibly through its inhibition of T-type calcium channels. aesnet.orgresearchgate.net Retrospective clinical reviews also support its potential use in a broader range of developmental and epileptic encephalopathies, finding it can reduce seizure frequency by over 50% in a significant portion of non-Dravet patients. nih.gov However, larger, well-controlled preclinical and clinical trials are needed to confirm these preliminary findings and establish its utility in other refractory epilepsies. nih.govcochrane.org
Investigating Applications in Additional Neurological Pathologies Beyond Seizures
The mechanisms of action of this compound, particularly its ability to modulate ion channels and provide neuroprotection, suggest its potential utility in neurological disorders beyond epilepsy. nih.govnih.gov A key avenue of future research is the investigation of its neuroprotective effects in contexts such as traumatic brain injury and neurodegenerative diseases.
In vitro studies have shown that this compound can protect neurons from cell death in models of brain injury, such as oxygen-glucose deprivation. nih.govaesnet.org This neuroprotective activity is thought to be mediated by its blockade of voltage-gated sodium and calcium channels, which reduces the massive influx of these ions that triggers neurotoxic cascades following an insult. nih.govnih.gov Importantly, this effect appears to be independent of glutamate (B1630785) receptor antagonism. nih.gov The recently discovered ability of this compound to stabilize the protein repair enzyme PIMT may also contribute to its neuroprotective capacity. nih.gov Furthermore, retrospective studies in epilepsy patients have noted that treatment with this compound was associated with improvements in cognitive function and behavior, providing a clinical signal that its benefits may extend beyond seizure control. nih.gov These findings lay the groundwork for preclinical studies designed to test this compound in models of other neurological pathologies where neuronal injury and excitotoxicity are implicated.
Expanding Non-Neurological Therapeutic Potentials Through Mechanistic Insights
One of the most exciting future directions for this compound research lies outside the central nervous system. Mechanistic insights, particularly concerning its inhibition of lactate dehydrogenase (LDH), have opened up potential applications in oncology and rare metabolic diseases. nih.govmhmedical.com
Recent groundbreaking research has shown that this compound can reverse chemotherapy resistance in cancer. medindia.net In preclinical mouse models of gastric cancer, the accumulation of lactate in tumor tissues was linked to resistance. ascopost.comtechnologynetworks.com By inhibiting the LDH enzyme, this compound prevents this lactate buildup, re-sensitizing tumors to chemotherapy, leading to significant tumor shrinkage and prolonged survival. medindia.netascopost.compmlive.com This discovery has prompted the initiation of clinical trials to evaluate this combination therapy in patients with treatment-resistant gastric cancer. technologynetworks.compmlive.com The potential may extend to other cancers, such as pancreatic, lung, and ovarian cancers, where elevated LDHA levels are also observed. ascopost.com
Another promising application is in the treatment of primary hyperoxaluria, a rare genetic disease characterized by the overproduction of oxalate (B1200264), leading to renal failure. nih.govpatsnap.com The LDH enzyme is involved in the final step of oxalate production in the liver. nih.gov Preclinical data have demonstrated that this compound can effectively inhibit this process, and preliminary clinical observations have been encouraging, leading to the initiation of further clinical studies. nih.gov
| Therapeutic Area | Potential Indication | Underlying Mechanism | Research Status |
|---|---|---|---|
| Oncology | Reversal of Chemotherapy Resistance (e.g., Gastric Cancer) | Inhibition of Lactate Dehydrogenase (LDH), preventing lactate buildup. medindia.netascopost.com | Preclinical success in mouse models; clinical trials initiated. pmlive.com |
| Oncology | Glioblastoma | Inhibition of LDH, reducing glioblastoma growth and invasion. nih.gov | In vitro and in vivo (mouse) studies showing efficacy. nih.gov |
| Metabolic Disease | Primary Hyperoxaluria | Inhibition of LDH5, blocking the final step of hepatic oxalate production. nih.gov | Preclinical data and initial clinical observations are promising; clinical studies initiated. nih.gov |
Advanced Preclinical Modeling for Efficacy and Systemic Biological Impact Assessment
To fully explore the diverse therapeutic potential of this compound, researchers are employing a range of advanced preclinical models. These models are essential for assessing efficacy, understanding systemic biological impact, and elucidating mechanisms of action with greater precision.
Molecular and Cellular Models: At the most fundamental level, in vitro systems using cDNA-expressed human enzymes (e.g., CYP3A4, CYP2C19) are used to precisely characterize the inhibitory constants (Ki) and delineate the nature of drug-drug interactions. doi.orgnih.gov Manual patch-clamp techniques on various cell lines allow for detailed study of the drug's effects on specific ion channel currents. aesnet.org For neuroprotection studies, neuronal-astroglial co-cultures exposed to insults like oxygen-glucose deprivation (OGD) or glutamate provide a robust model of brain injury. nih.gov
Organ-Specific and Disease-Specific In Vivo Models: For epilepsy research, beyond standard screening models like MES and scPTZ, more sophisticated models are being used. These include genetic mouse models of Dravet syndrome for metabolomic analysis and chemically-induced models of status epilepticus (e.g., using pilocarpine (B147212) or methionine sulfoximine) to assess efficacy against prolonged seizures and associated mortality. nih.govnih.gov For oncology applications, in vivo mouse models of gastric cancer and glioblastoma are critical for evaluating the impact on tumor growth and survival in a systemic biological context. nih.govtechnologynetworks.com
These advanced models, from isolated enzymes to complex animal models of disease, are indispensable for generating the high-quality data needed to guide future clinical development and unlock the full therapeutic potential of this compound and its future analogs.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to validate (-)-stiripentol’s interaction with GABAA receptors in epilepsy models?
- Methodological Answer: Utilize radioligand binding assays or patch-clamp electrophysiology to assess receptor modulation. Confirm specificity using knockout models or competitive antagonists (e.g., bicuculline). Cross-validate findings with transcriptomic data (e.g., scRNA-seq) to identify enriched GABA receptor subunits (e.g., GABRA1, GABRG2) in hippocampal neurons .
Q. How do researchers design preclinical studies to evaluate this compound’s neuroprotective effects in ischemic stroke models?
- Methodological Answer: Employ transient ischemia models (e.g., gerbil carotid occlusion) with post-treatment protocols. Assess outcomes such as neuronal death (via Nissl staining), astrocyte damage (GFAP immunohistochemistry), and cognitive impairment (Morris water maze). Dose-response studies (e.g., 20 mg/kg) should account for species-specific pharmacokinetics .
Q. What are the key considerations for ensuring reproducibility in this compound’s in vivo efficacy studies?
- Methodological Answer: Standardize protocols for seizure induction (e.g., pentylenetetrazole or hyperthermia models), control for age/sex variables, and report detailed drug administration routes. Include sham-operated controls and blinded outcome assessments to minimize bias .
Advanced Research Questions
Q. How can single-cell RNA sequencing (scRNA-seq) data resolve cell-type-specific mechanisms of this compound in epilepsy?
- Methodological Answer: Integrate scRNA-seq datasets (e.g., Karolinska Institutet mouse data, Allen Institute human data) using Expression Weighted Cell-type Enrichment (EWCE) analysis. Focus on hippocampal CA1 pyramidal neurons and interneurons, which show enriched expression of stiripentol target genes (e.g., GABRA1). Validate with spatial transcriptomics or CRISPR-based gene editing .
Q. What statistical approaches address contradictions in this compound’s pharmacokinetic interactions during polytherapy?
- Methodological Answer: Apply mixed-effects models to account for inter-individual variability in CYP450 enzyme inhibition (e.g., CYP2C19). Stratify clinical trial data by co-medications (e.g., clobazam) and genotype (e.g., CYP2C19*1/*2). Use post-hoc analyses to differentiate pharmacodynamic synergism from pharmacokinetic interactions .
Q. How do researchers reconcile conflicting evidence on this compound’s efficacy in non-Dravet epilepsy syndromes?
- Methodological Answer: Conduct meta-analyses of randomized controlled trials (RCTs) with subgroup stratification by etiology (genetic vs. cryptogenic). Use responder-enriched designs to identify patient subgroups with sustained seizure-free periods. Incorporate longitudinal EEG and biomarker data (e.g., SCN1A mutation status) .
Q. What pathways link this compound’s targets to multi-substance addiction mechanisms in epilepsy comorbidities?
- Methodological Answer: Perform KEGG/GO enrichment analysis on overlapping genes (e.g., GABRB3, GRIN2A) to identify pathways like "GABAergic synapse" or "neuroactive ligand-receptor interaction." Validate using optogenetic inhibition in reward circuitry (e.g., ventral tegmental area) in addiction comorbidity models .
Methodological Guidelines
- Data Analysis : Use DAVID for pathway enrichment (FDR < 0.05) and ggplot2 for visualization .
- Clinical Trials : Follow CONSORT guidelines for RCTs, emphasizing double-blinding and intention-to-treat analysis .
- Ethical Considerations : Address age-dependent efficacy (e.g., early childhood vs. adult cohorts) and genetic privacy in studies involving pediatric populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
